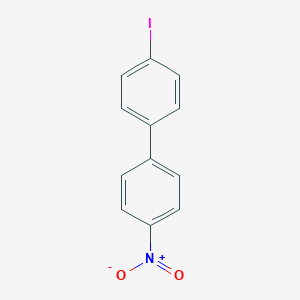

4-Iodo-4'-nitro-1,1'-biphenyl

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-iodophenyl)-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8INO2/c13-11-5-1-9(2-6-11)10-3-7-12(8-4-10)14(15)16/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEDVRRNLTGKJSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)I)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00183428 | |

| Record name | 4-Iodo-4'-nitro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00183428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29170-08-9 | |

| Record name | 4-Iodo-4′-nitro-1,1′-biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29170-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Iodo-4'-nitro-1,1'-biphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029170089 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Iodo-4'-nitro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00183428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-iodo-4'-nitro-1,1'-biphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.967 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Iodo-4'-nitro-1,1'-biphenyl (CAS: 29170-08-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Iodo-4'-nitro-1,1'-biphenyl is a halogenated, nitrated aromatic compound that serves as a versatile intermediate in organic synthesis. Its bifunctional nature, featuring an iodo group amenable to cross-coupling reactions and a nitro group that can be readily reduced to an amine, makes it a valuable building block in medicinal chemistry and materials science. This document provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis via Suzuki-Miyaura cross-coupling, and explores its potential application as a precursor to bioactive molecules, including a discussion on the genotoxic pathways of related aminobiphenyl compounds.

Physicochemical and Safety Data

The following tables summarize the key quantitative data for this compound and its common precursors.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 29170-08-9 | [1][2][3] |

| Molecular Formula | C₁₂H₈INO₂ | [1][2] |

| Molecular Weight | 325.11 g/mol | [3][4][] |

| Appearance | Solid, Crystal - Powder / Slightly pale yellow - Yellow | [4][6] |

| Melting Point | 216 °C | [4] |

| Boiling Point | 397.7 °C at 760 mmHg | [4] |

| Flash Point | 194.3 °C | [4] |

| Storage Temperature | Room Temperature; 4°C, protect from light | [4][6] |

| Purity | ≥97% | [4][6] |

Table 2: Safety Information for this compound

| Hazard Statement | Code |

| Harmful if swallowed | H302 |

| Causes skin irritation | H315 |

| Causes serious eye irritation | H319 |

| May cause respiratory irritation | H335 |

| Precautionary Statement | Code |

| Avoid breathing dust/fume/gas/mist/vapours/spray. | P261 |

| IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | P305+P351+P338 |

This data is compiled from various supplier safety data sheets and should be used for informational purposes. Always refer to the specific SDS provided with the chemical.

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid. Two main pathways are feasible for this synthesis, both of which are presented below.

References

- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN106632049A - Synthesis process of 4-amino antipyrine product and preparation method of synthesis process of 4-amino antipyrine product and preparation method - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 6. 4-AMINOBIPHENYL - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Iodo-4'-nitro-1,1'-biphenyl

This technical guide provides comprehensive information on the chemical properties, synthesis, and key data for 4-Iodo-4'-nitro-1,1'-biphenyl, tailored for researchers, scientists, and professionals in drug development.

Core Compound Data

This compound is a substituted biphenyl compound characterized by the presence of an iodo group and a nitro group at the 4 and 4' positions, respectively. These functional groups make it a valuable intermediate in organic synthesis.

| Property | Value |

| Molecular Formula | C₁₂H₈INO₂ |

| Molecular Weight | 325.11 g/mol [1] |

| CAS Number | 29170-08-9[1] |

| IUPAC Name | This compound |

| Melting Point | 216 °C |

| Boiling Point | 397.7 °C at 760 mmHg |

| InChI Key | YEDVRRNLTGKJSW-UHFFFAOYSA-N |

| Physical Form | Solid, slightly pale yellow to yellow crystal powder |

Experimental Protocols

A common and effective method for the synthesis of substituted biphenyls like this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid.

Exemplary Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of this compound from 1-iodo-4-nitrobenzene and 4-iodophenylboronic acid.

Materials:

-

1-bromo-4-nitrobenzene or 1-iodo-4-nitrobenzene

-

4-Iodophenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

A suitable base (e.g., potassium carbonate, sodium carbonate)

-

An appropriate solvent system (e.g., 1,4-dioxane, toluene, ethanol/water mixture)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 1-bromo-4-nitrobenzene (1.0 eq), 4-iodophenylboronic acid (1.1 eq), and the palladium catalyst (e.g., 2-5 mol% Pd(PPh₃)₄).

-

Solvent and Base Addition: Add the chosen solvent (e.g., toluene) and an aqueous solution of the base (e.g., 2M K₂CO₃). The mixture should be heterogeneous.

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., Nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 6-24 hours.

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.

Visualized Synthesis Workflow

The following diagram illustrates the logical workflow of the Suzuki-Miyaura cross-coupling reaction for the synthesis of this compound.

Caption: Suzuki-Miyaura cross-coupling synthesis workflow.

References

An In-depth Technical Guide to 4-Iodo-4'-nitro-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodo-4'-nitro-1,1'-biphenyl is a substituted biphenyl compound characterized by the presence of an iodo group at the 4-position of one phenyl ring and a nitro group at the 4'-position of the other. Its formal IUPAC name is This compound .[1] This molecule holds interest for researchers in medicinal chemistry and materials science due to the combined electronic and steric properties of the iodo and nitro substituents on the biphenyl scaffold. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, based on available scientific information.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its handling, characterization, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 29170-08-9 | [1][2] |

| Molecular Formula | C₁₂H₈INO₂ | [3] |

| Molecular Weight | 325.11 g/mol | [2] |

| Appearance | Slightly pale yellow to yellow crystal powder | [1] |

| Melting Point | 216 °C | [2] |

| Boiling Point | 397.7 °C at 760 mmHg | [2] |

| Flash Point | 194.3 °C | [2] |

| Purity | Typically ≥97% | [1][2] |

| Storage | Room temperature, protect from light | [1][2] |

Synthesis of this compound

The synthesis of this compound can be achieved through several established organic chemistry methodologies. The most prominent methods are the Suzuki-Miyaura cross-coupling reaction and a synthetic route involving a Sandmeyer-type reaction.

Experimental Protocol 1: Suzuki-Miyaura Cross-Coupling

This reaction is a versatile method for the formation of C-C bonds between aryl halides and aryl boronic acids, catalyzed by a palladium complex.

Reaction Scheme:

References

An In-depth Technical Guide to Substituted Nitrobiphenyl Compounds for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted nitrobiphenyl compounds represent a versatile class of molecules with significant therapeutic potential, particularly in the realm of oncology. The biphenyl scaffold, a common motif in medicinal chemistry, provides a rigid backbone that can be strategically functionalized to interact with various biological targets. The introduction of a nitro group, a potent electron-withdrawing moiety, often enhances the pharmacological activity of these compounds. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of substituted nitrobiphenyl compounds, with a focus on their application in drug discovery and development.

Synthesis of Substituted Nitrobiphenyl Compounds

The synthesis of substituted nitrobiphenyls is most commonly achieved through palladium-catalyzed cross-coupling reactions, primarily the Suzuki and Buchwald-Hartwig amination reactions. These methods offer high yields and broad functional group tolerance.

Suzuki Coupling Reaction

The Suzuki coupling reaction is a versatile method for the formation of C-C bonds. In the context of nitrobiphenyl synthesis, it typically involves the reaction of a nitro-substituted aryl halide with a phenylboronic acid in the presence of a palladium catalyst and a base.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. This reaction is particularly useful for the synthesis of N-aryl nitrobiphenyl derivatives, where a nitro-substituted aryl halide is coupled with an amine in the presence of a palladium catalyst and a base. A notable application is the synthesis of N-(4-nitrophenyl)pyridin-2-amine derivatives, which have shown significant potential as kinase inhibitors.[1]

Biological Activities of Substituted Nitrobiphenyl Compounds

Substituted nitrobiphenyl compounds exhibit a wide range of biological activities, including anticancer, antimicrobial, and antioxidant properties. Their efficacy is largely attributed to their ability to interact with key cellular targets, such as protein kinases.

Anticancer Activity

A significant body of research has focused on the anticancer properties of substituted nitrobiphenyls. These compounds have been shown to inhibit the proliferation of various cancer cell lines, often with high potency. The mechanism of action for many of these compounds involves the inhibition of protein kinases that are crucial for cancer cell growth and survival.

Table 1: Anticancer Activity of Selected Substituted Nitrobiphenyl Compounds

| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-3-ethyl-2-thioxo-4-thiazolidinone | Leukemia (MOLT-4) | < 0.01 | [2] |

| Colon Cancer (SW-620) | < 0.01 | [2] | ||

| CNS Cancer (SF-539) | < 0.01 | [2] | ||

| Melanoma (SK-MEL-5) | < 0.02 | [2] | ||

| 2 | 7-Acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(3-nitrophenyl)-5,6,7,8-tetrahydroisoquinoline-3(2H)-thione derivative | Pancreatic Cancer (PACA2) | 25.9 | [3] |

| 3 | Nitrovinyl biphenyl compound 14e | HeLa | 0.05 - 7 | [4] |

| MCF-7 | 0.05 - 7 | [4] | ||

| 4 | Nitrovinyl biphenyl compound 14f | HeLa | 0.05 - 7 | [4] |

| MCF-7 | 0.05 - 7 | [4] |

Kinase Inhibition

Many substituted nitrobiphenyl derivatives, particularly N-(4-nitrophenyl)pyridin-2-amines, have been identified as potent inhibitors of various protein kinases, including Aurora kinases, Cyclin-Dependent Kinases (CDKs), and Janus Kinase 2 (JAK2).[1] These kinases are key regulators of cell cycle progression and signal transduction, and their dysregulation is a hallmark of cancer.

Table 2: Kinase Inhibitory Activity of Selected N-(4-Nitrophenyl)pyridin-2-amine Derivatives

| Compound Class | Target Kinase | Activity Metric | Value | Reference |

| N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine | Aurora A | Kᵢ | 8.0 nM | [1] |

| Aurora B | Kᵢ | 9.2 nM | [1] | |

| N-alkyl-N-phenylpyridin-2-amine | JAK2 | IC₅₀ | - | [1] |

| 5-substituted 2-anilino-4-(thiazol-5-yl)-pyrimidines | CDK2/CDK9 | IC₅₀ | - | [1] |

Signaling Pathways Targeted by Substituted Nitrobiphenyl Compounds

The anticancer effects of many substituted nitrobiphenyl compounds are mediated through the inhibition of critical signaling pathways involved in cell proliferation, survival, and differentiation.

JAK-STAT Signaling Pathway

The Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway is a crucial signaling cascade for numerous cytokines and growth factors.[5][6] Aberrant activation of this pathway is implicated in various cancers.

Caption: The JAK-STAT signaling pathway.

CDK Signaling Pathway in Cancer

Cyclin-Dependent Kinases (CDKs) are a family of protein kinases that control the progression of the cell cycle.[7] Their activity is tightly regulated by cyclins and CDK inhibitors. In many cancers, the CDK signaling pathway is dysregulated, leading to uncontrolled cell proliferation.

Caption: The CDK signaling pathway in cell cycle progression.

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination

The following is a general protocol for the synthesis of N-aryl nitrobiphenyl derivatives. This procedure may require optimization for specific substrates.

Materials:

-

Nitro-substituted aryl halide (1.0 mmol)

-

Amine (1.2 mmol)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol)

-

Ligand (e.g., Xantphos, 0.04 mmol)

-

Base (e.g., NaOtBu, 1.4 mmol)

-

Anhydrous toluene (5 mL)

Procedure:

-

To an oven-dried Schlenk tube, add the nitro-substituted aryl halide, palladium catalyst, ligand, and base.

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

-

Add the anhydrous toluene via syringe, followed by the amine.

-

Heat the reaction mixture at the appropriate temperature (typically 80-110 °C) with stirring until the starting material is consumed (monitored by TLC or GC-MS).

-

Cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

-

Filter the mixture through a pad of Celite and wash with the same solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl nitrobiphenyl derivative.

Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of substituted nitrobiphenyl compounds against a specific kinase.

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate (peptide or protein)

-

ATP

-

Test compound (substituted nitrobiphenyl derivative)

-

Kinase assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 96-well or 384-well plate, add the kinase assay buffer, the kinase, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection method. For luminescence-based assays, this typically involves adding a reagent that converts the ADP produced into a light signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion

Substituted nitrobiphenyl compounds have emerged as a promising class of therapeutic agents, particularly in the field of oncology. Their synthesis is readily achievable through modern cross-coupling methodologies, allowing for the generation of diverse chemical libraries. The biological activity of these compounds is often driven by their ability to inhibit key protein kinases involved in cancer cell signaling. The quantitative data and experimental protocols presented in this guide provide a valuable resource for researchers and drug development professionals working to further explore the therapeutic potential of this important class of molecules. Future work should focus on optimizing the structure-activity relationship to enhance potency and selectivity, as well as conducting in-depth preclinical and clinical studies to validate their therapeutic efficacy and safety.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and antitumor evaluation of nitrovinyl biphenyls: anticancer agents based on allocolchicines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 6. cusabio.com [cusabio.com]

- 7. creative-diagnostics.com [creative-diagnostics.com]

The Biological Activity of Nitro-Containing Biphenyls: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitro-containing biphenyls represent a versatile class of organic compounds with a broad spectrum of biological activities, making them compelling candidates for drug discovery and development. The presence of the nitro group, a potent electron-withdrawing moiety, is crucial to their mechanism of action, which often involves bioreduction to reactive intermediates. This technical guide provides an in-depth exploration of the biological activities, mechanisms of action, and relevant experimental methodologies associated with nitro-containing biphenyls. It aims to serve as a comprehensive resource for researchers in medicinal chemistry, pharmacology, and drug development, offering quantitative data, detailed experimental protocols, and visual representations of key biological pathways to facilitate further investigation and application of these promising compounds.

Introduction

Biphenyl scaffolds are prevalent in medicinal chemistry, offering a structurally rigid yet conformationally flexible backbone for interaction with various biological targets. The introduction of a nitro group (NO₂) onto this scaffold dramatically influences the molecule's electronic properties, polarity, and metabolic fate. This functionalization can bestow a range of biological activities, including anticancer, antimicrobial, and immunomodulatory effects.[1][2][3] The nitro group often acts as a "pharmacophore" and, in some contexts, a "toxicophore," a duality that underscores the importance of careful structure-activity relationship (SAR) studies.[3][4] Many nitroaromatic compounds function as prodrugs, requiring enzymatic reduction of the nitro group to exert their cytotoxic or biological effects, a mechanism that offers potential for targeted therapies, particularly in the hypoxic microenvironments of solid tumors.[5][6]

Key Biological Activities and Mechanisms of Action

Nitro-containing biphenyls and related derivatives exhibit several significant biological activities, primarily driven by the chemistry of the nitro group.

Anticancer Activity

A predominant biological activity of nitro-biphenyls is their potential as anticancer agents. Their efficacy stems from several mechanisms:

-

Prodrug Activation by Nitroreductases: Many nitroaromatic compounds are selectively activated in the low-oxygen (hypoxic) environments characteristic of solid tumors. Endogenous or bacterially-derived nitroreductase (NTR) enzymes catalyze the reduction of the nitro group to highly reactive nitroso and hydroxylamine intermediates.[7] These species can induce cell death by causing DNA damage and oxidative stress.[7][8] This targeted activation makes them attractive candidates for developing tumor-specific therapies with potentially lower systemic toxicity.

-

Tubulin Polymerization Inhibition: Certain nitrovinyl biphenyls, designed as analogs of colchicine, have been shown to inhibit tubulin polymerization.[9] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9]

-

Immune Checkpoint Inhibition: A significant recent development is the discovery of nitro-containing biphenyls as small-molecule inhibitors of the Programmed Death-1 (PD-1) / Programmed Death-Ligand 1 (PD-L1) interaction.[10] Unlike monoclonal antibodies, these small molecules can induce dimerization of PD-L1 on the cancer cell surface, which sterically hinders its binding to the PD-1 receptor on T-cells.[11][12] This blockade prevents T-cell inactivation, restoring the immune system's ability to recognize and eliminate cancer cells.

Antimicrobial Activity

The mechanism of antimicrobial action for nitroaromatics is also linked to the reductive activation of the nitro group.[2] Within microbial cells, nitroreductases generate reactive radical species that are toxic.[3] These reactive intermediates can covalently bind to and damage critical biomolecules, including DNA, leading to microbial cell death.[2] This broad-spectrum mechanism makes them effective against various bacteria and parasites.

Modulation of Inflammatory Pathways

Nitro-substituted compounds have been shown to modulate key signaling pathways in the innate immune system, such as those mediated by Toll-like receptors (TLRs). TLRs recognize pathogen-associated molecular patterns (PAMPs) and trigger signaling cascades, primarily through the MyD88-dependent pathway, leading to the activation of NF-κB and the production of pro-inflammatory cytokines.[13][14] Certain nitro-compounds can inhibit this pathway, suggesting potential anti-inflammatory applications.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes is critical for understanding the function of nitro-containing biphenyls.

References

- 1. bosterbio.com [bosterbio.com]

- 2. MTT (Assay protocol [protocols.io]

- 3. Assay in Summary_ki [bdb99.ucsd.edu]

- 4. aurorabiolabs.com [aurorabiolabs.com]

- 5. Frontiers | Engineering the Escherichia coli Nitroreductase NfsA to Create a Flexible Enzyme-Prodrug Activation System [frontiersin.org]

- 6. Nitroreductase: a prodrug-activating enzyme for cancer gene therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 8. revvity.com [revvity.com]

- 9. Synthesis and antitumor evaluation of nitrovinyl biphenyls: anticancer agents based on allocolchicines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. researchgate.net [researchgate.net]

- 12. Nonsymmetrically Substituted 1,1′-Biphenyl-Based Small Molecule Inhibitors of the PD-1/PD-L1 Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Modulation of Toll-Like Receptor Signaling in Innate Immunity by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Toll-Like Receptor Signaling Pathways [frontiersin.org]

The Pivotal Role of 4-Iodo-4'-nitro-1,1'-biphenyl in Modern Synthetic Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Iodo-4'-nitro-1,1'-biphenyl is a versatile bifunctional organic compound that serves as a crucial building block in a multitude of synthetic transformations. Its unique structure, featuring an electron-withdrawing nitro group and a readily displaceable iodo group on a biphenyl scaffold, makes it an ideal substrate for a variety of cross-coupling reactions. This technical guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound in synthetic chemistry, with a particular focus on its utility in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. Detailed experimental protocols, quantitative data, and visual representations of reaction mechanisms are presented to facilitate its practical application in research and development.

Introduction

The biphenyl moiety is a privileged scaffold in medicinal chemistry and materials science, appearing in numerous pharmaceuticals, agrochemicals, and organic electronic materials. The functionalization of the biphenyl core is therefore of paramount importance for the development of novel molecules with desired properties. This compound has emerged as a key intermediate in this context, offering two distinct reactive sites for sequential and regioselective modifications. The nitro group can be readily reduced to an amino group, providing a handle for further derivatization, while the iodo group is an excellent leaving group for transition metal-catalyzed cross-coupling reactions. This guide aims to be a comprehensive resource for chemists utilizing this powerful synthetic tool.

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the nitration of 4-iodobiphenyl. This electrophilic aromatic substitution reaction introduces a nitro group onto the unsubstituted phenyl ring, primarily at the para position due to steric and electronic effects.

Experimental Protocol: Nitration of 4-Iodobiphenyl

Materials:

-

4-Iodobiphenyl

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice bath

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Rotary evaporator

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, slowly add concentrated sulfuric acid to 4-iodobiphenyl while stirring.

-

Cool the mixture to 0-5 °C.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, continue stirring at 0-5 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

-

Pour the reaction mixture onto crushed ice and extract the product with dichloromethane.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield this compound as a solid.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is provided in the tables below. This data is essential for its identification, purification, and use in subsequent reactions.

Physical Properties

| Property | Value | Reference |

| CAS Number | 29170-08-9 | [1] |

| Molecular Formula | C₁₂H₈INO₂ | [1] |

| Molecular Weight | 325.11 g/mol | [1] |

| Appearance | Slightly pale yellow to yellow crystal/powder | |

| Melting Point | 216-218 °C | |

| Boiling Point | 397.7 °C at 760 mmHg | |

| Solubility | Insoluble in water; soluble in hot alcohol, benzene, and acetic acid. | [2] |

Spectroscopic Data

| Technique | Key Data |

| ¹H NMR | Expected signals in the aromatic region (δ 7.5-8.5 ppm) showing characteristic splitting patterns for a 1,4-disubstituted and a 1,4,4'-trisubstituted biphenyl system. |

| ¹³C NMR | Expected signals for twelve aromatic carbons. The carbon attached to the iodine will be shifted upfield, while the carbons of the nitro-substituted ring will be shifted downfield. |

| FTIR (cm⁻¹) | Expected characteristic peaks around 3100-3000 (aromatic C-H stretch), 1590 and 1480 (C=C stretch), a strong peak around 1520 (asymmetric NO₂ stretch), and a strong peak around 1340 (symmetric NO₂ stretch). |

| Mass Spec (m/z) | The molecular ion peak [M]⁺ is expected at m/z 325. Key fragmentation patterns would likely involve the loss of the nitro group (-NO₂, m/z 46) and the iodine atom (-I, m/z 127). |

Applications in Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds at the C-I position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a powerful method for the formation of C-C bonds between an organoboron compound and an organic halide. This compound readily participates in this reaction with various boronic acids or esters.[3][4][5][6]

Materials:

-

This compound

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Solvent (e.g., Toluene/Ethanol/Water mixture)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a Schlenk flask under an inert atmosphere, add this compound, phenylboronic acid, and potassium carbonate.

-

Add the solvent mixture to the flask.

-

In a separate vial, prepare the catalyst by dissolving palladium(II) acetate and triphenylphosphine in a small amount of the solvent.

-

Add the catalyst solution to the reaction mixture.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and add water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[7] this compound can be effectively coupled with various alkenes, such as styrene or acrylates.[8][9][10]

Materials:

-

This compound

-

Styrene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri(o-tolyl)phosphine (P(o-tol)₃)

-

Triethylamine (Et₃N)

-

Solvent (e.g., DMF or Acetonitrile)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a sealed tube under an inert atmosphere, dissolve this compound, palladium(II) acetate, and tri(o-tolyl)phosphine in the chosen solvent.

-

Add styrene and triethylamine to the reaction mixture.

-

Seal the tube and heat the reaction mixture to the desired temperature (typically 100-120 °C).

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography to obtain the coupled product.

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[11][12][13][14][15] this compound serves as an excellent electrophile in this reaction.

Materials:

-

This compound

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Solvent (e.g., THF or DMF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a degassed solution of this compound in the chosen solvent under an inert atmosphere, add bis(triphenylphosphine)palladium(II) chloride and copper(I) iodide.

-

Add triethylamine and phenylacetylene to the mixture.

-

Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress by TLC.

-

Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

Conclusion

This compound is a highly valuable and versatile building block in synthetic organic chemistry. Its well-defined reactivity allows for the selective introduction of various functionalities through established palladium-catalyzed cross-coupling reactions. The experimental protocols provided in this guide serve as a practical starting point for researchers aiming to utilize this compound in their synthetic endeavors. The continued exploration of the reactivity of this compound is expected to lead to the development of novel synthetic methodologies and the discovery of new molecules with significant applications in medicinal chemistry and materials science.

References

- 1. scbt.com [scbt.com]

- 2. 4-Nitro-1,1'-biphenyl | C12H9NO2 | CID 7114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]

- 7. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sctunisie.org [sctunisie.org]

- 9. Heck coupling reaction of iodobenzene and styrene using supercritical water in the absence of a catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thermally accelerated Heck reaction under direct mechanocatalysis using palladium milling balls - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00032G [pubs.rsc.org]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Evidence for heterogeneous Sonogashira coupling of phenylacetylene and iodobenzene catalyzed by well defined rhodium nanoparticles - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Physical and chemical properties of 4-Iodo-4'-nitro-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the physical and chemical properties of 4-Iodo-4'-nitro-1,1'-biphenyl, a halogenated nitroaromatic compound. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It includes a summary of its physicochemical properties, proposed synthetic methodologies, and purification techniques. While specific experimental data for this compound is not widely available in the public domain, this guide compiles information from reliable chemical suppliers and extrapolates data from closely related compounds to provide a comprehensive profile.

Core Physical and Chemical Properties

This compound is a solid crystalline powder, typically appearing as slightly pale yellow to yellow crystals. Its chemical structure features a biphenyl backbone substituted with an iodine atom at the 4-position and a nitro group at the 4'-position.

Physicochemical Data

The key physical and chemical properties of this compound are summarized in the table below. It is important to note that some of these values are sourced from chemical supplier databases and may not have been independently verified in peer-reviewed literature.

| Property | Value | Source |

| Molecular Formula | C₁₂H₈INO₂ | [1] |

| Molecular Weight | 325.11 g/mol | [2] |

| CAS Number | 29170-08-9 | [1] |

| Appearance | Crystal - Powder / Slightly pale yellow - Yellow | |

| Melting Point | Not explicitly stated for this compound. The related compound 4-Nitro-1,1'-biphenyl has a melting point of 114 °C.[3][4] | |

| Boiling Point | A safety data sheet lists a boiling point of 186°C, though this may be under reduced pressure.[1] The related compound 4-Nitro-1,1'-biphenyl has a boiling point of 340 °C at 760 mmHg.[3][4] | |

| Solubility | While quantitative data is scarce, it is expected to be insoluble in water.[1] Based on the properties of similar compounds like 3-nitrobiphenyl and 4-nitrobiphenyl, it is likely soluble in organic solvents such as hexane, toluene, chloroform, ether, benzene, and acetic acid.[5] | |

| Purity | Commercially available with a purity of ≥97%. | |

| Storage Temperature | Room Temperature. |

Spectroscopic Data (Comparative Analysis)

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show a complex pattern of aromatic protons. The protons on the nitrophenyl ring will be shifted downfield due to the electron-withdrawing effect of the nitro group. The protons on the iodophenyl ring will also exhibit characteristic splitting patterns.

The ¹³C NMR spectrum will show 12 distinct signals for the carbon atoms of the biphenyl system. The carbon atom attached to the iodine will show a characteristic chemical shift, and the carbons in the nitrophenyl ring will be influenced by the nitro group.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the nitro group (typically strong asymmetric and symmetric stretching vibrations around 1520 cm⁻¹ and 1340 cm⁻¹, respectively). Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, and C=C stretching vibrations for the aromatic rings will appear in the 1600-1450 cm⁻¹ region. The C-I stretching vibration is expected in the far-infrared region.

Synthesis and Purification

The synthesis of this compound can be achieved through common cross-coupling reactions, such as the Suzuki-Miyaura coupling or the Ullmann reaction. A plausible synthetic route is the Suzuki-Miyaura coupling of a suitable boronic acid or ester with an aryl halide.

Proposed Synthetic Pathway: Suzuki-Miyaura Coupling

A logical approach for the synthesis is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 4-iodophenylboronic acid and 1-iodo-4-nitrobenzene.

Detailed Experimental Protocol (Proposed)

The following is a proposed experimental protocol based on established procedures for Suzuki-Miyaura cross-coupling reactions of similar substrates.[6][7]

Materials:

-

4-Iodophenylboronic acid

-

1-Iodo-4-nitrobenzene

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water (degassed)

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-iodophenylboronic acid (1.0 eq), 1-iodo-4-nitrobenzene (1.1 eq), and potassium carbonate (2.0 eq).

-

Solvent Addition: Add a 2:1 mixture of toluene and degassed water to the flask.

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

-

Reaction: Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification by Recrystallization

The crude product can be purified by recrystallization to obtain the final product with high purity.

Solvent Selection: The ideal solvent for recrystallization is one in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. A mixed solvent system, such as ethanol/water or hexane/ethyl acetate, is often effective for biphenyl compounds.[8][9]

General Recrystallization Workflow:

Procedure:

-

Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethanol).

-

If using a mixed solvent system, add the second solvent (e.g., water) dropwise until the solution becomes slightly cloudy.

-

Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

-

Further cool the flask in an ice bath to maximize the yield of the precipitate.

-

Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

-

Dry the purified crystals under vacuum.

Safety and Handling

This compound should be handled with care in a well-ventilated area, and personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn.[1]

Hazard Statements:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[1]

Conclusion

This compound is a valuable synthetic intermediate. While comprehensive, peer-reviewed data on its properties are limited, this guide provides a foundational understanding based on available information and comparison with related compounds. The proposed synthetic and purification methods offer a practical starting point for researchers working with this molecule. Further experimental investigation is warranted to fully characterize its physical, chemical, and spectroscopic properties.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. 1,1'-Biphenyl, 4-iodo-4'-nitro- | PCOVERY [pcovery.com]

- 3. 4-Nitro-1,1'-biphenyl | C12H9NO2 | CID 7114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]

- 8. How To [chem.rochester.edu]

- 9. Purification [chem.rochester.edu]

The Synthesis of Nitrobiphenyls: A Technical Guide to Discovery and Modern Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and historical evolution of nitrobiphenyl synthesis. It details the core synthetic methodologies, from classical approaches to modern catalytic cross-coupling reactions, offering in-depth experimental protocols and quantitative data to support researchers in the fields of organic synthesis and medicinal chemistry. The significance of the nitrobiphenyl scaffold in the context of drug discovery and development is also explored, highlighting the versatile role of the nitro group in bioactivity.

A Historical Perspective on Biphenyl Synthesis

The journey to synthesize substituted biphenyls, including nitrobiphenyls, has been a multi-step evolution in organic chemistry, spanning from early, often harsh methods to the highly efficient and versatile catalytic systems used today.

The first successful synthesis of a biphenyl was reported by Fritz Ullmann and his student, J. Bielecki, in 1901.[1][2] By heating 1-bromo-2-nitrobenzene with copper powder at 200°C, they obtained 2,2′-dinitrobiphenyl with a remarkable 76% yield.[1] This reaction, now famously known as the Ullmann reaction , marked the first instance of a transition metal-facilitated carbon-carbon bond formation to create a biaryl system.[1] The Ullmann reaction was a significant breakthrough, demonstrating that copper could mediate the coupling of aryl halides.[3] However, the classical Ullmann reaction is often limited by harsh conditions, such as high temperatures (often exceeding 200°C), and the need for stoichiometric amounts of copper.[3][4] These conditions can limit the functional group tolerance of the reaction.[5]

Prior to the widespread adoption of palladium catalysis, the Gomberg-Bachmann reaction , discovered by Moses Gomberg and Werner Emmanuel Bachmann, provided another route to unsymmetrical biaryls.[6] This reaction involves the base-induced coupling of an aryl diazonium salt with another aromatic compound.[6] While conceptually important, the Gomberg-Bachmann reaction often suffers from low yields (typically less than 40%) due to the instability of diazonium salts and the formation of numerous side products.[6]

The landscape of biphenyl synthesis was revolutionized with the advent of palladium-catalyzed cross-coupling reactions. These methods offer milder reaction conditions, broader substrate scope, and higher yields compared to their predecessors. Key among these are:

-

The Suzuki-Miyaura Coupling: Developed in the late 1970s by Akira Suzuki and Norio Miyaura, this reaction utilizes a palladium catalyst to couple an organoboron reagent (like a boronic acid or ester) with an organic halide or triflate in the presence of a base.[2][7] Its high functional group tolerance and the relatively low toxicity of the boron reagents have made it one of the most widely used methods for C-C bond formation.[2]

-

The Stille Coupling: John Kenneth Stille reported in 1978 a palladium-catalyzed coupling of organotin compounds (organostannanes) with organic halides.[6][8] Organostannanes are stable to air and moisture, and the reaction conditions are generally mild.[6][9] A significant drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts.[6][9]

-

The Negishi Coupling: In 1977, Ei-ichi Negishi reported the palladium- or nickel-catalyzed coupling of organozinc reagents with organic halides.[10][11][12] This method is valued for its high reactivity and functional group tolerance.[12]

These modern catalytic methods have largely replaced the classical approaches for the synthesis of nitrobiphenyls and other substituted biaryls in both academic and industrial settings.

Core Synthetic Methodologies and Experimental Protocols

This section provides detailed experimental protocols for the key methods used in nitrobiphenyl synthesis. Quantitative data for representative reactions are summarized in the subsequent tables.

The Ullmann Reaction

The Ullmann reaction remains a viable method for the synthesis of certain nitrobiphenyls, particularly symmetrical ones. The reaction typically involves the copper-mediated coupling of an aryl halide.

Experimental Protocol: Synthesis of 2,2'-Dinitrobiphenyl [4][13][14]

-

Reactant Preparation: In a suitable reaction vessel, combine 1-iodo-2-nitrobenzene (1.0 mmol) and activated copper powder (3.0 mmol). For a solvent-free reaction, sand (approximately 200 mg) can be added to aid in heat transfer and prevent clumping.[13]

-

Reaction Conditions: Heat the mixture to approximately 290°C (the boiling point of 1-iodo-2-nitrobenzene) for a short duration, typically 20-30 seconds.[13] The reaction is often carried out in the molten reactant itself.[13]

-

Work-up and Purification: After the reaction is complete, cool the mixture. The crude product can be extracted with a suitable organic solvent (e.g., hot ethanol). The product is then purified by recrystallization or column chromatography to yield 2,2'-dinitrobiphenyl.

Table 1: Quantitative Data for the Ullmann Synthesis of 2,2'-Dinitrobiphenyl

| Starting Material | Copper Source | Temperature (°C) | Time | Yield (%) | Reference |

| 1-Iodo-2-nitrobenzene | Copper powder | ~290 | 20-30 sec | 50-90 | [13] |

| 1-Bromo-2-nitrobenzene | Copper powder | 200 | Gradual addition | 76 | [1] |

| o-Chloronitrobenzene | Copper-bronze alloy | ~500 K | Not specified | Low | [4] |

The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly versatile and widely used method for the synthesis of unsymmetrical nitrobiphenyls.

Experimental Protocol: Synthesis of a 2-Nitrobiphenyl Derivative [15][16]

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine the nitroaryl halide (1.0 equiv), the corresponding arylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or Pd₂(dba)₃ with a suitable ligand, typically 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equiv).

-

Solvent Addition: Add a degassed solvent (e.g., toluene, dioxane, or a mixture of an organic solvent and water) via syringe.

-

Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir for the required time (usually 2-24 hours), monitoring the reaction progress by TLC or GC-MS.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Table 2: Quantitative Data for the Suzuki-Miyaura Synthesis of Nitrobiphenyls

| Nitroaryl Halide | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1-Chloro-2-nitrobenzene | Phenylboronic acid | Pd(PPh₃)₄ (not specified) | Na₂CO₃ | MeOH/H₂O (4:1) | Microwave | Not specified | Excellent | [17] |

| 1-Iodo-2-nitrobenzene | Phenylboronic acid | Pd(OAc)₂ (2) | K₂CO₃ (2) | Not specified | Not specified | Not specified | Not specified | [17] |

| 3,5-(bis-trifluoromethyl)bromobenzene | 2-Pyridylboronate | Pd₂(dba)₃/Ligand 1 (3:1 L:Pd) | Not specified | Dioxane | Not specified | Not specified | 82 | [16] |

| 4-Bromoanisole | 2-Pyridylboronate | Pd₂(dba)₃/Ligand 1 (3:1 L:Pd) | Not specified | Dioxane | Not specified | Not specified | 74 | [16] |

The Stille Coupling

The Stille coupling offers a mild and effective route to nitrobiphenyls, though the toxicity of the organotin reagents is a significant consideration.

Experimental Protocol: Synthesis of a Nitrobiphenyl Derivative [9][18]

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the nitroaryl halide (1.0 equiv) in a suitable solvent (e.g., DMF, THF).

-

Reagent Addition: Add a copper(I) iodide (CuI) co-catalyst (0.1 equiv), a palladium catalyst (e.g., Pd(dppf)Cl₂·DCM, 0.1 equiv), and an additive such as lithium chloride (LiCl, ~5 equiv).

-

Organostannane Addition: Purge the flask with argon before adding the organostannane reagent (1.15 equiv).

-

Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 40°C) and stir for an extended period (e.g., 2.5 days).

-

Work-up and Purification: Quench the reaction with an aqueous ammonia solution and extract with an organic solvent (e.g., hexane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash chromatography.

Table 3: Quantitative Data for the Stille Synthesis of Nitrobiphenyls

| Nitroaryl Halide | Organostannane | Catalyst (mol%) | Additives | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| General Aryl Halide | Organotin Reagent | Pd(dppf)Cl₂·DCM (10) | CuI (10 mol%), LiCl (5.3 equiv) | DMF | 40 | 2.5 days | 87 | [9] |

| Aryl Chlorides | Organotin Reagent | Pd₂(dba)₃ (1.5) / P(t-Bu)₃ | CsF (2.2 equiv) | Not specified | Milder conditions | Not specified | General method | [19] |

The Negishi Coupling

The Negishi coupling provides a powerful method for the synthesis of nitrobiphenyls, tolerating a wide range of functional groups.

Experimental Protocol: Synthesis of 2-Methyl-4'-nitrobiphenyl [20]

-

Organozinc Reagent Preparation: Prepare the organozinc reagent (e.g., o-tolylzinc chloride) in situ from the corresponding organolithium or Grignard reagent by transmetalation with a zinc salt (e.g., ZnCl₂).

-

Reaction Setup: In a separate flame-dried flask under nitrogen, prepare a mixture of the palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0), ~1 mmol), the nitroaryl halide (e.g., 1-bromo-4-nitrobenzene, 100 mmol), and a solvent (e.g., THF, 100 mL).

-

Coupling Reaction: Add the freshly prepared organozinc solution to the mixture of the nitroaryl halide and catalyst.

-

Reaction Conditions: Stir the reaction mixture at room temperature for several hours (e.g., 6 hours).

-

Work-up and Purification: Quench the reaction by pouring it into a mixture of ether and dilute hydrochloric acid. Separate the organic layer, extract the aqueous layer with ether, and combine the organic extracts. Dry the organic layer, remove the solvent, and recrystallize the crude product from a suitable solvent (e.g., hexane followed by ethanol) to obtain the purified nitrobiphenyl.

Table 4: Quantitative Data for the Negishi Synthesis of Nitrobiphenyls

| Nitroaryl Halide | Organozinc Reagent | Catalyst | Solvent | Temperature | Time (h) | Yield (%) | Reference |

| 1-Bromo-4-nitrobenzene | o-Tolylzinc chloride | Pd(PPh₃)₄ | THF | Room Temp. | 6 | 78 | [20] |

| Aryl Chlorides | 2-Heterocyclic organozinc | Pd₂(dba)₃ / X-Phos | Not specified | Mild conditions | Not specified | High yields | [1] |

Visualization of Reaction Mechanisms

The following diagrams, generated using the DOT language for Graphviz, illustrate the catalytic cycles of the key modern synthetic methods for nitrobiphenyl synthesis.

Suzuki-Miyaura Coupling Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Stille Coupling Catalytic Cycle

References

- 1. A Mild Negishi Cross-Coupling of 2-Heterocyclic Organozinc Reagents and Aryl Chlorides [organic-chemistry.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Ullmann coupling-An overview - operachem [operachem.com]

- 4. byjus.com [byjus.com]

- 5. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stille reaction - Wikipedia [en.wikipedia.org]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Stille Coupling | NROChemistry [nrochemistry.com]

- 10. Negishi Coupling [organic-chemistry.org]

- 11. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 12. Negishi coupling - Wikipedia [en.wikipedia.org]

- 13. rsc.org [rsc.org]

- 14. scribd.com [scribd.com]

- 15. youtube.com [youtube.com]

- 16. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Ullmann_reaction [chemeurope.com]

- 18. Stille Coupling | OpenOChem Learn [learn.openochem.org]

- 19. Organic Syntheses Procedure [orgsyn.org]

- 20. Organic Syntheses Procedure [orgsyn.org]

Potential Research Areas for 4-Iodo-4'-nitro-1,1'-biphenyl: A Technical Guide for Drug Discovery and Development

Introduction: 4-Iodo-4'-nitro-1,1'-biphenyl is a versatile bifunctional organic compound that holds significant promise as a key starting material and molecular scaffold in medicinal chemistry and drug discovery. Its unique structure, featuring a reactive iodo group and a reducible nitro group on a biphenyl core, offers multiple avenues for chemical modification and the synthesis of diverse molecular architectures. This technical guide explores the potential research areas for this compound, providing insights into its synthetic utility and the potential biological activities of its derivatives.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a starting material is crucial for reaction design and optimization. The key properties of this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₈INO₂ | N/A |

| Molecular Weight | 325.11 g/mol | N/A |

| Appearance | Pale yellow to yellow crystalline powder | N/A |

| Melting Point | 213-217 °C | N/A |

| Boiling Point | 397.7 °C at 760 mmHg | N/A |

| Solubility | Soluble in organic solvents like DMSO and DMF | N/A |

Core Synthetic Transformations and Potential Research Areas

The synthetic versatility of this compound stems from the distinct reactivity of its iodo and nitro functionalities. These groups can be manipulated either sequentially or in concert to generate a wide array of derivatives with potential therapeutic applications.

Elaboration of the Biphenyl Scaffold via Cross-Coupling Reactions

The carbon-iodine bond in this compound is highly amenable to palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the introduction of a wide variety of substituents at the 4-position, leading to the synthesis of novel biphenyl derivatives.

Potential Research Areas:

-

Kinase Inhibitors: The biphenyl scaffold is a common feature in many kinase inhibitors. By coupling various boronic acids or esters to the 4-iodo position, novel compounds can be synthesized and screened for their inhibitory activity against a panel of kinases implicated in cancer and inflammatory diseases.

-

Antimicrobial Agents: Functionalized biphenyls have shown promise as antibacterial and antifungal agents. The introduction of heterocyclic or other pharmacophoric groups through Suzuki coupling could lead to the discovery of new antimicrobial compounds with novel mechanisms of action.

-

Antiviral Therapeutics: The development of new antiviral agents is a continuous need. The synthesis of a library of 4-substituted-4'-nitrobiphenyls could be a fruitful starting point for identifying compounds with activity against viruses such as HIV, influenza, or hepatitis C.

Experimental Protocol: Suzuki-Miyaura Coupling

A representative protocol for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid is provided below.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

Procedure:

-

In a round-bottom flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

DOT Script for Suzuki Coupling Workflow:

Reduction of the Nitro Group and Subsequent Derivatization

The nitro group of this compound can be readily reduced to a primary amine (4-Iodo-4'-amino-1,1'-biphenyl). This amino group serves as a versatile handle for a variety of chemical transformations, including acylation, sulfonylation, and the formation of ureas, thioureas, and guanidines.

Potential Research Areas:

-

Anticancer Agents: The 4-aminobiphenyl scaffold is present in several anticancer drugs. Derivatization of the amino group can lead to compounds that target specific enzymes or receptors involved in cancer progression. For example, the synthesis of amide or sulfonamide derivatives could yield potent inhibitors of histone deacetylases (HDACs) or other epigenetic targets.

-

Anti-inflammatory Drugs: The development of novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved safety profiles is an ongoing area of research. The 4-amino-4'-iodobiphenyl core can be used to synthesize new cyclooxygenase (COX) inhibitors or modulators of other inflammatory pathways.

-

Neurological Disorders: The synthesis of derivatives targeting receptors and enzymes in the central nervous system (CNS) is another promising avenue. For instance, the introduction of specific functionalities could lead to the development of novel treatments for Alzheimer's disease, Parkinson's disease, or depression.

Experimental Protocol: Reduction of the Nitro Group

A standard procedure for the reduction of the nitro group using tin(II) chloride is outlined below.

Materials:

-

This compound

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol

-

Concentrated hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Ethyl acetate

Procedure:

-

Dissolve this compound in ethanol in a round-bottom flask.

-

Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise to the flask at room temperature.

-

Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring by TLC.

-

After completion, cool the reaction mixture and carefully neutralize with a concentrated aqueous solution of sodium hydroxide until the pH is basic.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain 4-Iodo-4'-amino-1,1'-biphenyl, which can be further purified by crystallization or column chromatography if necessary.

DOT Script for Nitro Reduction and Derivatization Pathway:

Conclusion

This compound represents a valuable and under-explored starting material for the synthesis of novel, biologically active compounds. Its bifunctional nature allows for a wide range of chemical modifications, enabling the creation of diverse libraries of compounds for high-throughput screening. The potential research areas outlined in this guide, including the development of kinase inhibitors, antimicrobial agents, and therapeutics for a variety of diseases, highlight the significant opportunities that this versatile scaffold presents to the drug discovery and development community. Further exploration of the synthetic utility of this compound is warranted and is likely to lead to the identification of new lead compounds with therapeutic potential.

The Versatility of 4-Iodo-4'-nitro-1,1'-biphenyl: A Technical Guide to its Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodo-4'-nitro-1,1'-biphenyl is a highly functionalized aromatic compound that serves as a versatile building block in various fields of chemical synthesis. Its unique structure, featuring a reactive aryl iodide, an electron-withdrawing nitro group, and a biphenyl core, makes it a valuable precursor for the synthesis of complex organic molecules, advanced materials, and potentially bioactive compounds. This technical guide provides an in-depth review of the core applications of this compound, with a focus on its utility in palladium-catalyzed cross-coupling reactions, its role in the development of liquid crystals, and its potential in medicinal chemistry. Detailed experimental protocols, quantitative data, and visual diagrams are presented to facilitate its practical application in research and development.

Core Applications in Organic Synthesis

The presence of an iodo substituent on the biphenyl scaffold makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organoboron compound and an organic halide. This compound can be efficiently coupled with a wide range of boronic acids or their esters to generate more complex biaryl and polyaryl structures. The electron-withdrawing nitro group can enhance the reactivity of the aryl iodide in the oxidative addition step of the catalytic cycle.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

A plausible synthetic route for the synthesis of this compound itself involves a Suzuki-Miyaura coupling between 1,4-diiodobenzene and 4-nitrophenylboronic acid. The following is a representative protocol for the subsequent use of this compound in a Suzuki coupling reaction.

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol), and a base like K₂CO₃ (2.0 mmol).

-

Solvent: Add a degassed solvent mixture, for example, a 3:1 mixture of toluene and water (10 mL).

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction to room temperature, and partition the mixture between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Quantitative Data for Suzuki-Miyaura Coupling of Aryl Iodides (Representative)

| Aryl Iodide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Iodotoluene | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 6 | 95 |

| 1-Iodo-4-nitrobenzene | Phenylboronic acid | Pd(OAc)₂ (2) | K₃PO₄ | Dioxane | 100 | 4 | 92 |

| 4-Iodobiphenyl | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | Cs₂CO₃ | DME | 80 | 8 | 90 |

This table presents representative data for Suzuki-Miyaura reactions involving similar aryl iodides to illustrate expected outcomes.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing access to substituted alkynes which are valuable intermediates in organic synthesis. This compound is an excellent substrate for this reaction due to the high reactivity of the C-I bond.

Representative Experimental Protocol: Sonogashira Coupling

-

Reaction Setup: To a solution of this compound (1.0 mmol) and the terminal alkyne (1.2 mmol) in a suitable solvent like degassed triethylamine or a mixture of THF and triethylamine, add a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02 mmol) and a copper(I) co-catalyst like CuI (0.04 mmol).

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) under an inert atmosphere until the starting material is consumed (monitored by TLC).

-

Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Evaporate the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with aqueous ammonium chloride solution and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

-

Purification: Purify the crude product by column chromatography on silica gel.

Quantitative Data for Sonogashira Coupling of Aryl Iodides (Representative)

| Aryl Iodide | Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Iodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 25 | 2 | 98 |

| 1-Iodo-4-nitrobenzene | Phenylacetylene | Pd(OAc)₂ (2) | CuI (2) | Dabco | DMF | 25 | 1 | 99[1] |

| 4-Iodoanisole | 1-Heptyne | Pd/C (1) | CuI (2) | K₂CO₃ | H₂O | 80 | 4 | 91 |

This table presents representative data for Sonogashira reactions involving similar aryl iodides to illustrate expected outcomes.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. This compound can react with various alkenes, such as acrylates, styrenes, and other vinyl derivatives, to introduce a vinyl group onto the biphenyl core. This reaction is a powerful tool for the synthesis of stilbenes and other conjugated systems.

Representative Experimental Protocol: Heck Reaction

-

Reaction Setup: In a sealed tube, dissolve this compound (1.0 mmol), the alkene (1.5 mmol), a palladium catalyst like Pd(OAc)₂ (0.02 mmol), and a phosphine ligand such as PPh₃ (0.04 mmol) in a suitable solvent like DMF or acetonitrile.

-

Base: Add a base, typically an amine like triethylamine (2.0 mmol) or an inorganic base like K₂CO₃ (2.0 mmol).

-

Reaction Conditions: Heat the mixture to 80-120 °C for 6-24 hours. Monitor the reaction by TLC.

-

Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the residue by column chromatography on silica gel.

Quantitative Data for Heck Reaction of Aryl Iodides (Representative)

| Aryl Iodide | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Iodobenzene | Styrene | Pd(OAc)₂ (1) | KOAc | DMF | 120 | 24 | 85 |

| 4-Iodoanisole | n-Butyl acrylate | PdCl₂(PPh₃)₂ (2) | Et₃N | Acetonitrile | 100 | 12 | 90 |

| 1-Iodo-4-nitrobenzene | Methyl acrylate | Pd/C (0.5) | NaOAc | NMP | 130 | 5 | 93 |

This table presents representative data for Heck reactions involving similar aryl iodides to illustrate expected outcomes.

Applications in Materials Science: Liquid Crystals

Biphenyl derivatives are a cornerstone in the design of liquid crystalline materials due to their rigid, calamitic (rod-like) shape, which promotes the formation of mesophases. The introduction of a nitro group can significantly influence the dielectric anisotropy and other physical properties of the resulting liquid crystals. This compound can serve as a key intermediate for the synthesis of novel liquid crystals. For instance, the iodo group can be substituted by alkoxy chains of varying lengths, leading to homologous series of 4-alkoxy-4'-nitrobiphenyls.

A study on 4-alkoxy-4'-nitrobiphenyls has shown that homologues with shorter alkyl chains are purely nematogenic, while those with longer chains exhibit an additional smectic A phase.[2] This highlights the potential of using this compound as a starting point for tuning the liquid crystalline properties of materials for applications in display technologies.

Synthesis of 4-Alkoxy-4'-nitrobiphenyls

While direct nucleophilic substitution of the iodo group is challenging, a common synthetic route involves the conversion of this compound to 4-hydroxy-4'-nitrobiphenyl, followed by Williamson ether synthesis with the appropriate alkyl halide.

Quantitative Data for 4-Alkoxy-4'-nitrobiphenyl Liquid Crystals

| Alkoxy Chain Length (n) | Crystal to Nematic/Smectic A (°C) | Nematic to Isotropic (°C) | Smectic A to Nematic (°C) |

| 5 | 80.5 | 98.0 | - |

| 6 | 76.0 | 101.5 | - |

| 7 | 81.0 | 102.5 | - |

| 8 | 79.0 | 104.5 | 98.5 |

| 9 | 86.5 | 105.0 | 102.0 |

| 10 | 85.0 | 106.0 | 104.5 |